

Application of (R)-Asundexian in Stroke Prevention Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	(R)-Asundexian	
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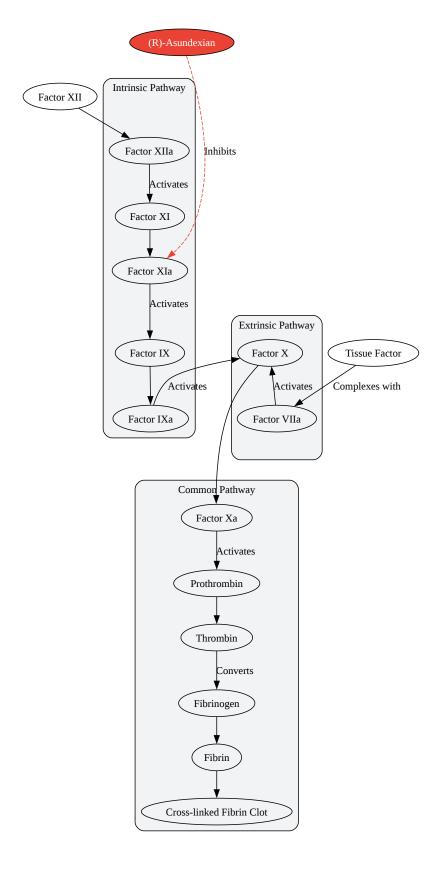
Introduction

(R)-Asundexian is an investigational, oral, direct, and reversible inhibitor of activated Factor XI (FXIa), a key component of the intrinsic pathway of the coagulation cascade.[1][2] By targeting FXIa, asundexian aims to prevent pathologic thrombus formation, which can lead to ischemic stroke, while preserving the extrinsic pathway's role in hemostasis.[3][4] This novel mechanism of action holds the potential for a safer antithrombotic therapy with a reduced risk of bleeding compared to current anticoagulants that target downstream factors in the common pathway.[1] This document provides detailed application notes and protocols based on the available clinical research data for **(R)-asundexian** in stroke prevention.

Mechanism of Action: Targeting Factor XIa

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway. Factor XIa plays a crucial role in the amplification of thrombin generation through the intrinsic pathway, contributing significantly to the growth and stabilization of a thrombus. However, its role in initial hemostasis, which is primarily driven by the tissue factor-dependent extrinsic pathway, is considered to be minor. This distinction forms the rationale for targeting FXIa to prevent thrombosis with a potentially lower bleeding risk.





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Figure 1: Mechanism of Action of (R)-Asundexian in the Coagulation Cascade.



Clinical Development in Stroke Prevention

The clinical development of asundexian for stroke prevention has been primarily focused on patients with non-cardioembolic ischemic stroke. The OCEANIC program, which includes the OCEANIC-STROKE and the now-terminated OCEANIC-AF trials, represents the cornerstone of its late-stage development.

The OCEANIC-STROKE Phase III Trial

The OCEANIC-STROKE trial was a large-scale, pivotal study designed to evaluate the efficacy and safety of asundexian for the prevention of recurrent ischemic stroke.

Key Findings (Topline Results):

Bayer announced in November 2025 that the OCEANIC-STROKE study met its primary efficacy and safety endpoints.

- Efficacy: Asundexian 50 mg once daily, in combination with antiplatelet therapy, significantly reduced the risk of ischemic stroke compared to placebo with antiplatelet therapy.
- Safety: There was no significant increase in the risk of ISTH (International Society on Thrombosis and Haemostasis) major bleeding in patients treated with asundexian compared to placebo.

Detailed quantitative results from the OCEANIC-STROKE trial are anticipated to be presented at an upcoming scientific congress.

The PACIFIC-STROKE Phase IIb Trial

The PACIFIC-STROKE trial was a dose-finding study that informed the design of the OCEANIC-STROKE trial.

Data Presentation:

Table 1: Efficacy Outcomes in the PACIFIC-STROKE Trial



Outcome	Placebo (n=456)	Asundexian 10 mg (n=455)	Asundexian 20 mg (n=450)	Asundexian 50 mg (n=447)
Ischemic Stroke or Covert Brain Infarct (6 mo)	19.1%	18.9%	22.0%	20.1%
Recurrent Ischemic Stroke or TIA (median 10.6 mo)	8.3%	7.7%	6.2%	5.4%
HR for Ischemic Stroke or TIA (vs. Placebo)	-	0.92 (95% CI: 0.63-1.35)	0.74 (95% CI: 0.49-1.12)	0.64 (95% CI: 0.41-0.98)

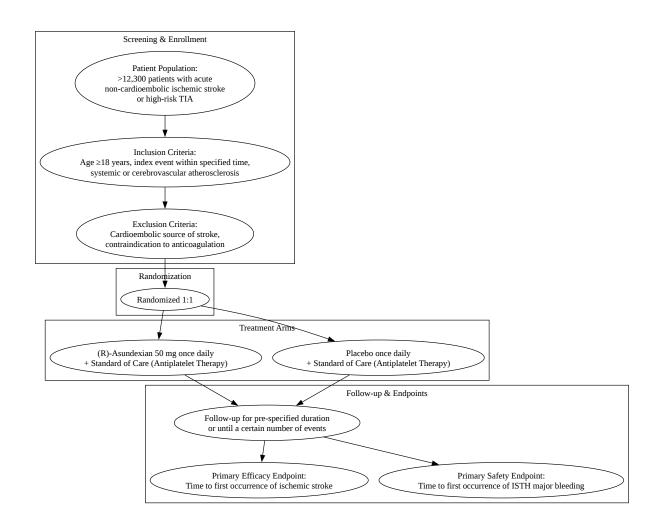
Table 2: Safety Outcomes in the PACIFIC-STROKE Trial

Outcome	Placebo (n=456)	Asundexian 10 mg (n=455)	Asundexian 20 mg (n=450)	Asundexian 50 mg (n=447)
Major or CRNM*				
Bleeding (ISTH	2.4%	4.3%	3.1%	4.3%
Criteria)				

^{*}CRNM: Clinically Relevant Non-Major

Experimental Protocols OCEANIC-STROKE Trial Protocol Overview





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Figure 2: Experimental Workflow of the OCEANIC-STROKE Trial.



Study Design: A multicenter, international, randomized, placebo-controlled, double-blind, parallel-group, event-driven Phase III study.

Patient Population: Over 12,300 patients with a recent non-cardioembolic ischemic stroke or high-risk transient ischemic attack (TIA).

Inclusion Criteria (abbreviated):

- Age ≥18 years.
- Acute non-cardioembolic ischemic stroke or high-risk TIA.
- Evidence of systemic or cerebrovascular atherosclerosis.

Treatment Arms:

- **(R)-Asundexian** 50 mg orally, once daily, in combination with standard-of-care antiplatelet therapy.
- Placebo orally, once daily, in combination with standard-of-care antiplatelet therapy.

Primary Endpoints:

- Efficacy: Time to the first occurrence of ischemic stroke.
- Safety: Time to the first occurrence of major bleeding according to the ISTH criteria.

Duration: The study was event-driven, continuing until a prespecified number of primary efficacy events occurred. Participants were treated for at least 3 months and up to 31 months.

PACIFIC-STROKE Trial Protocol Overview

Study Design: A prospective, randomized, double-blind, placebo-controlled, dose-ranging Phase IIb study.

Patient Population: 1,808 patients with an acute non-cardioembolic ischemic stroke within 48 hours of symptom onset.

Inclusion Criteria (abbreviated):



- Age ≥45 years.
- Non-cardioembolic ischemic stroke with persistent symptoms for ≥24 hours or acute brain infarction on imaging.
- Intention to treat with antiplatelet therapy.

Treatment Arms:

- (R)-Asundexian 10 mg orally, once daily.
- (R)-Asundexian 20 mg orally, once daily.
- (R)-Asundexian 50 mg orally, once daily.
- Placebo orally, once daily. All patients also received standard antiplatelet therapy.

Primary Endpoints:

- Efficacy: Composite of ischemic stroke or covert brain infarct detected by MRI at 6 months.
- Safety: Major or clinically relevant non-major bleeding (ISTH criteria).

Duration: 6 to 12 months of treatment.

Conclusion and Future Directions

The positive topline results from the OCEANIC-STROKE trial suggest that **(R)-asundexian**, through its targeted inhibition of Factor XIa, may represent a significant advancement in the secondary prevention of ischemic stroke. By potentially uncoupling antithrombotic efficacy from bleeding risk, asundexian could address a major unmet need for safer and more effective stroke prevention strategies. The full data from OCEANIC-STROKE will be critical in fully defining the benefit-risk profile of asundexian in this patient population and will be essential for guiding its potential integration into clinical practice. Further research may also explore its utility in other patient populations at high risk for thromboembolic events.



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